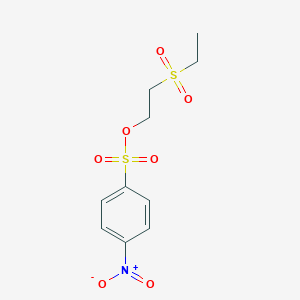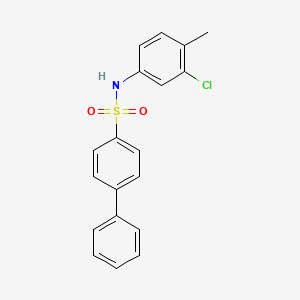![molecular formula C12H10N2O2S B5012626 (2-methylphenyl)[(5-nitro-2-thienyl)methylene]amine](/img/structure/B5012626.png)
(2-methylphenyl)[(5-nitro-2-thienyl)methylene]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methylphenyl)[(5-nitro-2-thienyl)methylene]amine, also known as MNTMA, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. MNTMA is a derivative of thiosemicarbazide and has been synthesized through several methods.
Applications De Recherche Scientifique
(2-methylphenyl)[(5-nitro-2-thienyl)methylene]amine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been studied for its antibacterial and antifungal properties. It has also been studied for its potential as an anticancer agent. In material science, this compound has been studied for its potential as a corrosion inhibitor. In environmental science, this compound has been studied for its potential as a pollutant adsorbent.
Mécanisme D'action
The mechanism of action of (2-methylphenyl)[(5-nitro-2-thienyl)methylene]amine is not fully understood. However, it is believed that this compound acts by inhibiting the growth of bacterial and fungal cells. It is also believed that this compound induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have antibacterial and antifungal effects in vitro. It has also been shown to inhibit the growth of cancer cells in vitro. However, the biochemical and physiological effects of this compound in vivo are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-methylphenyl)[(5-nitro-2-thienyl)methylene]amine in lab experiments is its synthetic accessibility. This compound can be synthesized through several methods, making it readily available for research. However, one limitation is the lack of information on the biochemical and physiological effects of this compound in vivo.
Orientations Futures
There are several future directions for the research of (2-methylphenyl)[(5-nitro-2-thienyl)methylene]amine. One direction is to study the biochemical and physiological effects of this compound in vivo. Another direction is to study the potential of this compound as an anticancer agent in vivo. Additionally, the potential of this compound as a corrosion inhibitor and pollutant adsorbent can be further explored.
Méthodes De Synthèse
(2-methylphenyl)[(5-nitro-2-thienyl)methylene]amine has been synthesized through several methods, including the reaction of 2-methylbenzaldehyde with 5-nitro-2-thiophenecarboxaldehyde in the presence of thiosemicarbazide. Another method involves the reaction of 2-methylbenzaldehyde with 5-nitro-2-thiophenecarboxaldehyde in the presence of ammonium acetate and ethanol. Both methods have resulted in the successful synthesis of this compound.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-1-(5-nitrothiophen-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-9-4-2-3-5-11(9)13-8-10-6-7-12(17-10)14(15)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLUCYXZTRAAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(5-methyl-2-thienyl)methyl]-3-piperidinol](/img/structure/B5012548.png)



![ethyl 5-(2H-1,2,3-benzotriazol-2-ylacetyl)-1-(3-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5012557.png)
![2-[4-allyl-5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5012564.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012572.png)
![4-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5012584.png)

![4-chloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5012599.png)



![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5012640.png)